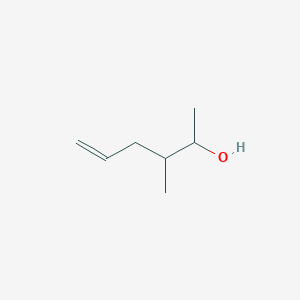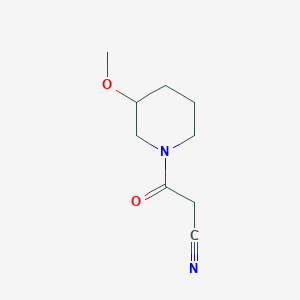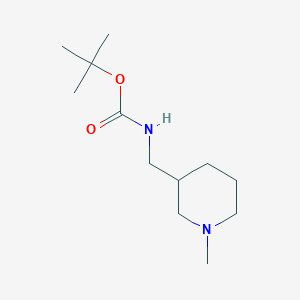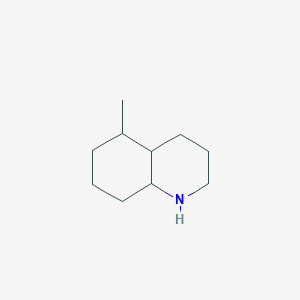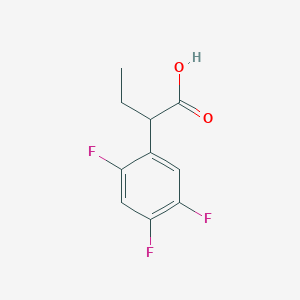
2-(2,4,5-Trifluorophenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4,5-Trifluorophenyl)butanoic acid is an organic compound characterized by the presence of a butanoic acid moiety attached to a trifluorophenyl group. This compound is notable for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One method for preparing 2-(2,4,5-trifluorophenyl)butanoic acid involves the reaction of 2,4,5-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate and zinc in tetrahydrofuran to obtain ethyl 4-(2,4,5-trifluorophenyl)-3-oxo-butanoate. This intermediate is then hydrolyzed using a sodium hydroxide solution, followed by acidification with diluted hydrochloric acid to yield the desired product .
Industrial Production Methods
The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing waste and hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2,4,5-Trifluorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(2,4,5-Trifluorophenyl)butanoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, such as sitagliptin, which is used to treat type-2 diabetes
Industry: The compound is utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4,5-trifluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of sitagliptin, the compound undergoes asymmetric hydrogenation and stereoselective Hofmann rearrangement to form the active pharmaceutical ingredient .
Comparison with Similar Compounds
Similar Compounds
- ®-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
- 3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid
- ®-3-amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride
Uniqueness
2-(2,4,5-Trifluorophenyl)butanoic acid is unique due to its trifluorophenyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in pharmaceutical synthesis and other specialized applications .
Properties
Molecular Formula |
C10H9F3O2 |
|---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
2-(2,4,5-trifluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H9F3O2/c1-2-5(10(14)15)6-3-8(12)9(13)4-7(6)11/h3-5H,2H2,1H3,(H,14,15) |
InChI Key |
DJXSYWKHBQVAHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1F)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


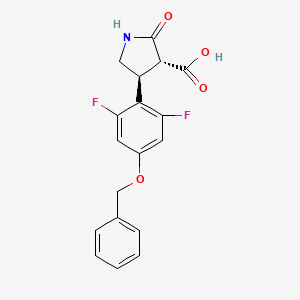
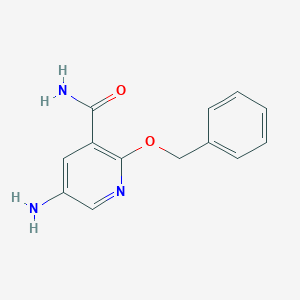
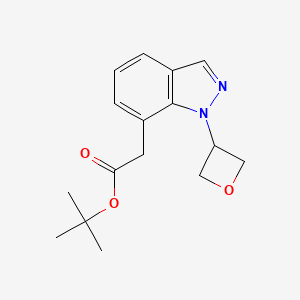

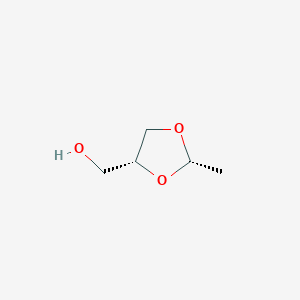
![1-Ethynyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13329554.png)
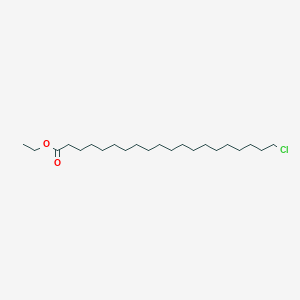

![2-Azaspiro[4.5]decan-4-ol](/img/structure/B13329577.png)
![1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane](/img/structure/B13329585.png)
